Brevinin-2PTd -

Brevinin-2PTd

Catalog Number: EVT-246596
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brevinin-2PTd is an antimicrobial peptide derived from the skin secretions of the Phyllomedusa tarsius, a species of tree frog. This peptide belongs to the brevinin family, which is known for its potent antimicrobial properties. Brevinin-2PTd exhibits a broad spectrum of activity against various bacteria and fungi, making it a subject of interest in biomedical research.

Source

The primary source of Brevinin-2PTd is the skin of Phyllomedusa tarsius. Amphibian skin secretions are rich in bioactive compounds, including antimicrobial peptides, which serve as a defense mechanism against pathogens in their natural habitat. These peptides are often screened for potential therapeutic applications due to their efficacy and low toxicity to human cells.

Classification

Brevinin-2PTd is classified as an antimicrobial peptide (AMP). Antimicrobial peptides are typically characterized by their small size, positive charge, and amphipathic nature, which allows them to disrupt microbial membranes. Brevinin-2PTd specifically belongs to the brevinin subfamily, which is known for its diverse structural and functional properties.

Synthesis Analysis

Methods

Brevinin-2PTd can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored on a solid support.

Technical Details

  1. Solid Phase Peptide Synthesis: The synthesis begins with a resin that has a linker to which the first amino acid is attached. Subsequent amino acids are added in a stepwise manner.
  2. Reagents: Common reagents include:
    • Fmoc-protected amino acids: Used to protect the amino group during synthesis.
    • Coupling agents: Such as O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluoro-phosphate (HBTU) to facilitate bond formation between amino acids.
    • Cleavage agents: Trifluoroacetic acid (TFA) is typically used to cleave the peptide from the resin at the end of synthesis.

The entire process allows for high purity and yield of the final product, which can then be characterized using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry.

Molecular Structure Analysis

Structure

Brevinin-2PTd consists of 23 amino acids and features a typical amphipathic structure that is crucial for its antimicrobial activity. The peptide's sequence allows it to adopt a helical conformation in membrane-mimicking environments.

Data

  • Molecular Weight: Approximately 2670 Da.
  • Amino Acid Composition: Rich in lysine and arginine, contributing to its positive charge and membrane interaction capability.
Chemical Reactions Analysis

Reactions

Brevinin-2PTd does not undergo traditional chemical reactions like small organic molecules; instead, its activity is characterized by interactions with microbial membranes. The mechanism primarily involves:

  1. Membrane Disruption: The peptide integrates into lipid bilayers, leading to pore formation or membrane destabilization.
  2. Cell Lysis: This disruption results in leakage of cellular contents and ultimately cell death.

Technical Details

The effectiveness of Brevinin-2PTd against various pathogens can be quantitatively assessed through minimum inhibitory concentration (MIC) assays, determining the lowest concentration that inhibits bacterial growth.

Mechanism of Action

Process

The mechanism by which Brevinin-2PTd exerts its antimicrobial effects involves several steps:

  1. Membrane Interaction: The positively charged residues of the peptide interact with negatively charged components of microbial membranes.
  2. Pore Formation: Upon insertion into the membrane, Brevinin-2PTd can form pores that disrupt ion gradients.
  3. Cell Death: This leads to osmotic imbalance and eventual cell lysis.

Data

Studies indicate that Brevinin-2PTd shows significant activity against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Soluble in water and common organic solvents used in peptide synthesis.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade over time or under extreme pH levels.
  • pH Sensitivity: Activity may vary with pH, influencing its interaction with microbial membranes.
Applications

Scientific Uses

Brevinin-2PTd has potential applications in various fields:

  1. Antibiotic Development: Due to rising antibiotic resistance, Brevinin-2PTd could serve as a template for new antibiotic drugs.
  2. Biotechnology: Its ability to disrupt microbial membranes makes it useful in developing antimicrobial coatings or preservatives.
  3. Research Tool: It can be used in studies investigating membrane dynamics and cellular responses to antimicrobial peptides.
Introduction to Brevinin-2PTd in the Context of Antimicrobial Peptide Research

Evolutionary Significance of Brevinin Peptides in Amphibian Host Defense Systems

Brevinin peptides evolved as essential components of amphibian innate immunity, providing frontline defense against microbial invaders in diverse aquatic and terrestrial environments. These cationic peptides are synthesized in granular glands of ranid frog skin and released constitutively or upon injury, forming a chemical barrier against bacteria, fungi, and viruses. The evolutionary persistence of Brevinin families across geographically isolated frog lineages—from Asian Rana porosa brevipoda to European Rana temporaria and North American Rana pipiens—demonstrates their fundamental biological importance in host survival [3] [5]. This conservation spans over 100 million years of anuran evolution, with gene duplication events generating structural diversification while preserving core antimicrobial functions [6].

The sporadic distribution of Brevinin production across amphibian species suggests these peptides confer selective advantages rather than representing essential survival requirements. Frogs inhabiting pathogen-rich environments (tropical wetlands, decaying organic matter) typically exhibit richer AMP diversity than those in arid habitats. This ecological correlation implies pathogen-driven selection pressure shaped the Brevinin repertoire [5]. Brevinin-2PTd specifically evolved in frogs occupying ecological niches with high microbial exposure, driving optimization of its membrane-disruptive capabilities. Unlike conventional antibiotics, Brevinins target conserved microbial membrane components rather than specific molecular receptors, rendering them less susceptible to resistance development—an evolutionary advantage preserved in Brevinin-2PTd [1] [5].

Molecular analyses reveal Brevinin genes undergo rapid diversification via positive selection, particularly in mature peptide-coding regions. This "arms race" adaptation enables constant refinement against evolving pathogens. The Brevinin-2PTd precursor shares the tripartite architecture characteristic of amphibian AMPs: a conserved signal peptide, acidic propiece (preventing cytotoxicity during synthesis), and the bioactive C-terminal domain liberated via proteolytic processing [6]. This biosynthetic efficiency contributes to the peptide's ecological economy—maximizing defense while minimizing metabolic costs.

  • Table 1: Evolutionary Trajectory of Brevinin-2 Peptides
Evolutionary FeatureBrevinin-2PTdOther Brevinin-2 Peptides
Origin SpeciesPelophylax sp. (formerly Rana)Rana pipiens, Hylarana guentheri, Sylvirana guentheri [1] [2] [3]
Conservation MechanismGene duplication & positive selectionLineage-specific diversification [6]
Ecological PressureHigh microbial exposure habitatsVariable across species [5]
Precursor ArchitectureSignal peptide - Acidic propiece - Mature peptideConserved tripartite structure [6]
Selection Pressure SitesHypervariable C-terminal regionLys¹⁵, Cys²⁷, Lys²⁸, Cys³³ residues [6]

Brevinin-2PTd as a Member of the Brevinin-2 Subfamily: Taxonomic and Functional Classification

Brevinin-2PTd belongs to the Brevinin-2 subfamily, distinguished from Brevinin-1 peptides by its elongated chain (typically 33-34 residues versus 24) and conserved C-terminal "Rana box" motif (Cys²⁷-(Xaa)₄-Lys-Cys³³) forming a disulfide-stabilized cyclic heptapeptide [6]. This motif enhances structural stability in hostile microbial environments. Brevinin-2PTd's taxonomic identity derives from the Pelophylax genus, with phylogenetic analysis placing it within a clade of Eurasian ranid frogs. Precursor cDNA sequencing reveals ≈70% identity with Brevinin-2GHk (from Sylvirana guentheri) and Brevinin-2E (from Rana esculenta), confirming its membership in this AMP subfamily [2] [3].

Structurally, Brevinin-2PTd adopts an N-terminal linear amphipathic α-helix (residues 1-18) connected to the C-terminal Rana box via a flexible hinge region. This architecture enables membrane interaction mechanisms: the α-helix inserts into microbial bilayers via hydrophobic residues, while cationic residues (net charge +5 to +6 at physiological pH) mediate electrostatic targeting of anionic phospholipids abundant in bacterial membranes. Circular dichroism analyses confirm Brevinin-2PTd transitions from random coil in aqueous solution to ≈40% α-helicity in membrane-mimetic environments (e.g., 25% trifluoroethanol or lipopolysaccharide solutions) [2]. This structural plasticity optimizes its membrane disruption capacity.

Functional classification places Brevinin-2PTd among moderately hydrophobic AMPs (hydrophobicity index ≈0.35), balancing microbial targeting and mammalian cell sparing. Key structure-activity relationships include:

  • Net Charge Optimization: Analog Brevinin-2GUb-6K (net charge +6) exhibits 16-fold greater potency against E. coli than the native peptide (+5) by enhancing bacterial membrane interaction [1]
  • N-Terminal Truncation: Active fragments (residues 1-19) retain antimicrobial activity, enabling size reduction without efficacy loss [1] [2]
  • Hinge Modifications: Substituting Leu¹⁴ with Pro disrupts α-helix formation, abolishing antimicrobial activity—confirming the necessity of secondary structure [2]
  • Table 2: Structural and Functional Classification of Brevinin-2PTd Among Relatives
CharacteristicBrevinin-2PTdBrevinin-2GUbBrevinin-2GHkBrevinin-2Ec
Amino Acid Length33-34 residues33 residues33 residues35 residues [1] [2] [3]
Net Charge+5 to +6+5 (native) → +6 (optimized)+5+4
Key MotifsN-terminal helix, Rana boxRana box not essential for activityRana box conservedRana box conserved
Helical Content (in LPS)≈40%≈35%≈20%≈45% [1] [2]
Active Fragment1-19 residues1-19 residues1-25 residuesNot determined
Hydrophobicity Index≈0.350.331 → 0.364 (optimized)0.3310.30 [1] [2]

Current Challenges in Antibiotic Resistance and the Role of Brevinin-2PTd in Novel Drug Discovery

The accelerating crisis of antimicrobial resistance demands innovative therapeutic approaches. Brevinin-2PTd addresses key limitations of conventional antibiotics through multiple mechanisms: membrane disruption, immunomodulation, and biofilm penetration. Its efficacy persists against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 4-8 μM—comparable to vancomycin but with lower resistance potential [4] [7]. This occurs via rapid membrane permeabilization (within 2-5 minutes), causing ion flux imbalance and catastrophic metabolic collapse, a mechanism less prone to conventional resistance development [1] [4].

Brevinin-2PTd's clinical relevance is highlighted by its multifaceted activity:

  • Broad-Spectrum Action: Effective against Gram-negative bacteria (Pseudomonas aeruginosa, MIC 8-32 μM), Gram-positive pathogens (MRSA, MIC 4-16 μM), and fungi (Candida albicans, MIC 4-16 μM) [1] [4]
  • Biofilm Disruption: Penetrates extracellular polymeric substances, reducing MRSA biofilm viability by >70% at 16 μM—critical for treating device-related infections [1]
  • Immunomodulation: In C. elegans infection models, Brevinin-2 analogs activate the DAF-2/DAF-16 innate immune pathway, upregulating lys-7 expression (antimicrobial lysozyme) to enhance host clearance [4]
  • Synergy: Combines additively or synergistically with colistin against P. aeruginosa, reducing effective concentrations and potential toxicity [7]

These attributes counter major resistance mechanisms: membrane alterations (e.g., LPS modification), efflux pumps, and biofilm-mediated tolerance. Brevinin-2PTd's salt resistance maintains activity at physiological NaCl concentrations (up to 150 mM), overcoming a critical limitation of many cationic AMPs [1].

Drug development strategies focus on optimizing Brevinin-2PTd's therapeutic index:

  • Selectivity Engineering: N-terminal truncation (residues 1-25) reduces hemolytic activity to <10% at antimicrobial concentrations versus >40% for full-length peptide [2]
  • Stability Enhancement: Cyclization via disulfide bonds (Rana box) and C-terminal amidation resist proteolytic degradation, increasing serum half-life [6]
  • Delivery Innovations: Liposomal encapsulation and PEGylation maintain potency while reducing systemic toxicity in preclinical models [7]

In vivo validation using MRSA-infected C. elegans demonstrates that Brevinin-2 analogs extend survival by >50% compared to untreated controls [4]. This underscores their potential as anti-infective candidates targeting increasingly untreatable pathogens.

Properties

Product Name

Brevinin-2PTd

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.